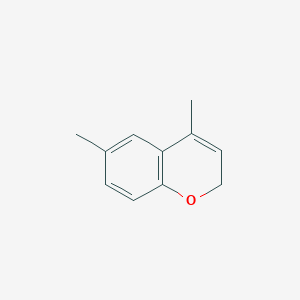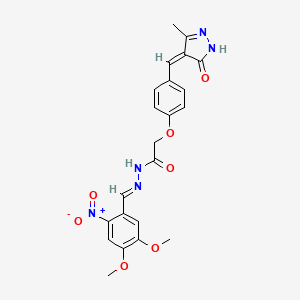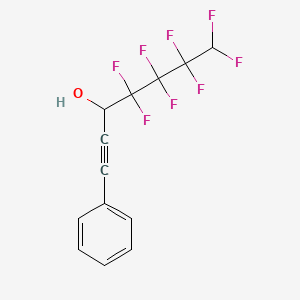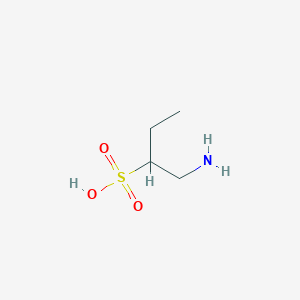![molecular formula C8H9Cl2N2O3P B14328423 N-[(4-Methoxyphenyl)carbamoyl]phosphoramidic dichloride CAS No. 98491-08-8](/img/structure/B14328423.png)
N-[(4-Methoxyphenyl)carbamoyl]phosphoramidic dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-Methoxyphenyl)carbamoyl]phosphoramidic dichloride is a chemical compound known for its unique structure and reactivity It features a phosphoramidic dichloride group bonded to a carbamoyl group, which is further attached to a 4-methoxyphenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Methoxyphenyl)carbamoyl]phosphoramidic dichloride typically involves the reaction of 4-methoxyaniline with phosphorus oxychloride (POCl₃) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then reacts with the carbamoyl chloride to yield the final product. The reaction conditions often require careful control of temperature and the use of an inert atmosphere to prevent hydrolysis and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-[(4-Methoxyphenyl)carbamoyl]phosphoramidic dichloride undergoes various chemical reactions, including:
Substitution Reactions: The dichloride groups can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of phosphoramidates, phosphoramidothioates, or phosphoramidates.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding phosphoric acid derivative and 4-methoxyaniline.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran (THF), acetonitrile
Catalysts: Bases such as triethylamine or pyridine
Temperature: Typically carried out at room temperature or slightly elevated temperatures
Major Products
Phosphoramidates: Formed by substitution of the dichloride groups with amines
Phosphoramidothioates: Formed by substitution with thiols
Phosphoric Acid Derivatives: Formed by hydrolysis
科学的研究の応用
Chemistry
In organic synthesis, N-[(4-Methoxyphenyl)carbamoyl]phosphoramidic dichloride is used as a reagent for introducing phosphoramidic groups into molecules. This can be useful in the synthesis of complex organic compounds and in the modification of biomolecules.
Biology
The compound has potential applications in bioconjugation, where it can be used to link biomolecules such as proteins and nucleic acids. This is particularly useful in the development of diagnostic tools and therapeutic agents.
Medicine
In medicinal chemistry, this compound can be used to synthesize phosphoramidate prodrugs. These prodrugs can improve the bioavailability and stability of active pharmaceutical ingredients.
Industry
In the materials science industry, the compound can be used to modify surfaces and create functional coatings. This can enhance the properties of materials such as polymers and metals, making them more suitable for specific applications.
作用機序
The mechanism of action of N-[(4-Methoxyphenyl)carbamoyl]phosphoramidic dichloride involves the reactivity of the phosphoramidic dichloride group. This group can form covalent bonds with nucleophiles, leading to the formation of stable phosphoramidate linkages. The molecular targets and pathways involved depend on the specific application, such as bioconjugation or prodrug activation.
類似化合物との比較
Similar Compounds
N-[(4-Methylphenyl)carbamoyl]phosphoramidic dichloride: Similar structure but with a methyl group instead of a methoxy group.
N-[(4-Chlorophenyl)carbamoyl]phosphoramidic dichloride: Similar structure but with a chlorine atom instead of a methoxy group.
N-[(4-Nitrophenyl)carbamoyl]phosphoramidic dichloride: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
N-[(4-Methoxyphenyl)carbamoyl]phosphoramidic dichloride is unique due to the presence of the methoxy group, which can influence its reactivity and solubility. The methoxy group can also participate in additional interactions, such as hydrogen bonding, which can affect the compound’s behavior in different environments.
特性
CAS番号 |
98491-08-8 |
|---|---|
分子式 |
C8H9Cl2N2O3P |
分子量 |
283.05 g/mol |
IUPAC名 |
1-dichlorophosphoryl-3-(4-methoxyphenyl)urea |
InChI |
InChI=1S/C8H9Cl2N2O3P/c1-15-7-4-2-6(3-5-7)11-8(13)12-16(9,10)14/h2-5H,1H3,(H2,11,12,13,14) |
InChIキー |
NRSOXZLUJMOOMA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)NC(=O)NP(=O)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(4-Chlorophenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane](/img/structure/B14328369.png)



![1-[1,1-Bis(ethylsulfanyl)ethyl]-4-nitrobenzene](/img/structure/B14328399.png)

![4-[Hydroxy(phenyl)phosphoryl]benzoic acid](/img/structure/B14328411.png)
![1-[Bromo(diphenyl)methyl]-4-methoxynaphthalene](/img/structure/B14328414.png)

![N-[2-(Cyclohex-3-en-1-yl)ethylidene]hydroxylamine](/img/structure/B14328430.png)
